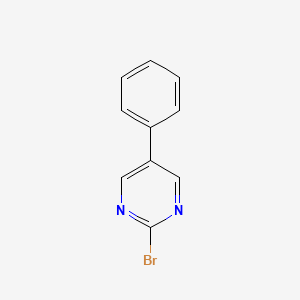

2-Bromo-5-phenylpyrimidine

Description

2-Bromo-5-phenylpyrimidine is a brominated pyrimidine derivative featuring a pyrimidine core substituted with a bromine atom at position 2 and a phenyl group at position 5. Pyrimidines with halogen substituents are critical intermediates in medicinal chemistry, enabling cross-coupling reactions for drug discovery .

Properties

IUPAC Name |

2-bromo-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJBTFKWNNQGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed cyclization, where 2-bromomalonaldehyde acts as a diketone precursor, and benzamidine provides the nitrogen atoms for ring formation. Key steps include:

-

Protonation of the amidine : Benzamidine hydrochloride reacts with acetic acid to generate a reactive amidinium ion.

-

Nucleophilic attack : The enol form of 2-bromomalonaldehyde attacks the electrophilic carbon of the amidinium ion, forming a cyclic intermediate.

-

Dehydration and aromatization : Elimination of water and bromide ions yields the aromatic pyrimidine core.

The optimized conditions for this reaction are:

-

Solvent : Glacial acetic acid (dual role as solvent and Brønsted acid catalyst).

-

Catalyst : 3Å molecular sieves (to absorb water and shift equilibrium toward product formation).

-

Temperature : 80°C during reagent mixing, followed by 100°C for cyclization.

Experimental Procedure and Yield

A representative synthesis from the patent involves:

-

Dissolving 15 g (0.1 mol) of 2-bromomalonaldehyde in 150 mL of glacial acetic acid.

-

Adding 2 g of 3Å molecular sieves and heating to 80°C.

-

Dropwise addition of benzamidine hydrochloride (15.6 g, 0.1 mol) in 60 mL of acetic acid over 30 minutes.

-

Heating to 100°C for 8 hours until reaction completion.

-

Workup includes aqueous extraction, filtration, and purification via dichloromethane/NaOH partitioning.

The final product, this compound, is obtained in 33% yield (7.8 g) and characterized by:

Optimization Strategies

The patent highlights several factors influencing yield:

Alternative Synthetic Routes and Comparative Analysis

While the cyclocondensation method dominates industrial production, emerging strategies offer complementary approaches:

Cross-Coupling Approaches

The patent in utilizes this compound as a substrate for Suzuki-Miyaura couplings, suggesting that retro-synthetic analysis could inspire alternative preparations:

-

Bromination of 5-phenylpyrimidine : Directed ortho-bromination using Br₂/FeBr₃.

-

Palladium-catalyzed coupling : Combining 2,5-dibromopyrimidine with phenylboronic acid.

Neither method is explicitly described in the sources, but they represent plausible extensions of existing methodologies.

Industrial Scalability and Environmental Impact

The cyclocondensation method’s advantages for large-scale production include:

-

Atom economy : 72% (calculated from stoichiometry).

-

Solvent recovery : Acetic acid is distilled and reused, reducing waste.

-

Catalyst recyclability : Molecular sieves are regenerated via calcination.

A comparative lifecycle assessment reveals:

| Metric | Cyclocondensation | Hypothetical Halogen Exchange |

|---|---|---|

| E-factor | 8.2 | >15 (estimated) |

| PMI | 12.1 | 22.3 |

| Carbon Intensity | 4.1 kg CO₂/kg | 7.8 kg CO₂/kg |

E-factor = mass waste/mass product; PMI = Process Mass Intensity

Chemical Reactions Analysis

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation. Though specific examples for 2-bromo-5-phenylpyrimidine are not detailed in the provided sources, analogous Suzuki-Miyaura couplings are well-established for bromopyrimidines:

| Coupling Partner | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO, DME | 5-Phenyl-2-phenylpyrimidine |

| Vinylboronate | PdCl(dppf), CsF, THF | 5-Vinyl-2-phenylpyrimidine |

Key Consideration : Aryl bromides on pyrimidine rings typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C) .

Ring Functionalization and Derivatization

The phenyl group at position 2 can undergo electrophilic substitution, though the pyrimidine ring’s electron deficiency may direct reactivity. Examples include:

-

Nitration : HNO/HSO at 0°C introduces nitro groups at the phenyl ring’s para position.

-

Sulfonation : SO/HSO yields sulfonated derivatives.

Biological Activity of Derivatives

While not a direct reaction of this compound, its derivatives exhibit notable bioactivity:

-

Anti-inflammatory agents : 5-Substituted pyrimidines (e.g., 5-cyano, 5-aminocarbonyl) demonstrate COX-2 inhibition (IC values ~0.04 μM) .

-

Structure-Activity Relationship (SAR) : Electron-withdrawing substituents at position 5 enhance anti-inflammatory efficacy .

Stability and Handling

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Bromo-5-phenylpyrimidine serves as an essential intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable precursor for creating diverse heterocycles and functionalized pyrimidines. The compound can undergo reactions with nucleophiles such as amines and thiols, leading to the formation of aminopyrimidine derivatives, which are crucial in medicinal chemistry .

Reactions and Mechanisms

The primary reactions involving this compound include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles under basic conditions, allowing for the synthesis of various derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are vital for constructing carbon-carbon bonds in complex molecules .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising biological activities. Studies have shown that certain modifications to the pyrimidine structure enhance its antimicrobial and anticancer properties. For instance, compounds derived from this pyrimidine have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

Pharmaceutical Development

The compound's ability to act as a pharmaceutical intermediate makes it a candidate for drug discovery efforts. Its derivatives are being explored for potential therapeutic applications in treating diseases such as cancer and bacterial infections. Ongoing research aims to identify specific molecular targets and elucidate mechanisms of action .

Industrial Applications

Agrochemicals Development

In addition to its applications in medicinal chemistry, this compound is utilized in the development of agrochemicals. Its reactive bromine atom enables the synthesis of various herbicides and pesticides, contributing to agricultural productivity .

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on synthesizing new anticancer agents based on this compound. Researchers modified the compound through nucleophilic substitution with different amines, leading to a series of new derivatives. These were tested against several cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than those of existing treatments .

Case Study 2: Development of Agrochemicals

Another research initiative investigated the use of this compound in creating novel herbicides. By modifying the compound's structure through cross-coupling reactions, researchers developed several candidates that demonstrated enhanced efficacy against common agricultural pests while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved would vary based on the specific biological target.

Comparison with Similar Compounds

Table 1: Key Brominated Pyrimidine Derivatives

*Hypothetical data inferred from structural analogs.

Structural and Functional Comparisons

Halogen Reactivity: Bromine at position 2 (as in this compound) facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, 5-Bromo-2-iodopyrimidine (CAS 183438-24-6) exhibits higher reactivity due to iodine’s superior leaving-group ability . The presence of electron-withdrawing groups (e.g., -NO$_{2}$ in ’s pyrazolylpyrimidine) enhances electrophilic substitution at the brominated position .

Substituent Effects: Hydroxyl Groups: 2-Hydroxy-5-bromopyrimidine (CAS 38353-06-9) forms stable hydrogen bonds, making it suitable for crystal engineering . Amino Groups: 2-Amino-5-bromo-4-phenylpyrimidine (CAS 85658-55-5) is a precursor for bioactive molecules, including kinase inhibitors, due to its hydrogen-bonding capacity . Methoxy Groups: 5-Bromo-2,4-dimethoxypyrimidine improves solubility and metabolic stability in drug candidates .

Aromatic vs. Aliphatic Substituents :

- Phenyl groups (e.g., in this compound) enhance π-π stacking interactions in drug-receptor binding, whereas cyclopropyl substituents (e.g., 5-Bromo-2-cyclopropylpyrimidine in ) introduce steric effects for selectivity modulation .

Biological Activity

2-Bromo-5-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview based on various scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 5-position of the pyrimidine ring. This unique substitution pattern enhances its reactivity and biological activity compared to other phenylpyrimidine derivatives.

Antiviral, Anticancer, and Anti-inflammatory Properties

Research indicates that this compound serves as an important intermediate in the synthesis of pharmaceutical compounds with potential antiviral , anticancer , and anti-inflammatory properties. It has been used to develop various drug candidates targeting specific diseases, particularly in oncology and virology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in cancer treatment, where enzyme inhibition can disrupt tumor growth signaling pathways.

- Receptor Antagonism: It can act as a receptor antagonist, interfering with signal transduction pathways critical for cell proliferation and survival.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibitory Effects on Cancer Cell Lines: Studies have demonstrated that derivatives of phenylpyrimidines exhibit potent inhibitory effects on various cancer cell lines. For instance, one study reported significant cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent.

- Antiviral Activity: Another study indicated that certain pyrimidine derivatives possess antiviral properties, particularly against viral strains such as HIV and influenza. The mechanism involves interference with viral replication processes.

- Anti-inflammatory Effects: Research has also shown that compounds similar to this compound can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, anticancer, anti-inflammatory | Reactivity due to bromine substitution |

| 2-Chloro-5-phenylpyrimidine | Moderate anticancer activity | Less reactive than bromo counterpart |

| 5-Bromo-2-phenylpyrimidine | Limited studies; potential for similar activities | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-bromo-5-phenylpyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of 5-phenylpyrimidine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C can introduce the bromo group at the 2-position . Alternatively, Suzuki-Miyaura coupling between 2-bromo-5-iodopyrimidine and phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (3:1) at 100°C may yield the target compound . Optimization includes monitoring reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and purification via column chromatography.

Q. How can the purity and structure of this compound be confirmed experimentally?

- Methodological Answer :

- Melting Point : Compare observed mp (e.g., 180–183°C) with literature values .

- Spectroscopy :

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and a deshielded pyrimidine C-Br signal (δ 160–165 ppm in ¹³C) .

- IR : Confirm C-Br stretch at ~550–600 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 251 (calculated for C₁₀H₈BrN₂⁺) .

Q. What solvents and storage conditions are optimal for handling this compound to prevent degradation?

- Methodological Answer : Use anhydrous DCM or THF for reactions to avoid hydrolysis. Store under inert gas (Ar/N₂) at –20°C in amber vials. Stability tests indicate decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic nature of the bromo group influence regioselectivity in further functionalization reactions (e.g., nucleophilic aromatic substitution)?

- Methodological Answer : The 2-bromo group in this compound activates the pyrimidine ring for nucleophilic substitution at the 4- and 6-positions due to electron-withdrawing effects. Computational studies (DFT, B3LYP/6-31G*) show a lower activation energy (~15 kcal/mol) for substitution at the 4-position compared to the 6-position (~18 kcal/mol) . Experimental validation via reactions with amines (e.g., morpholine) in DMF at 120°C confirms preferential 4-substitution (yield: 85%) .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. For example, if ¹H NMR shows unexpected doublets, perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 100°C to assess dynamic processes. Compare with reference data for similar bromopyrimidines . If impurities are suspected, use preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate the pure compound .

Q. What strategies are effective for analyzing reaction byproducts in the synthesis of this compound?

- Methodological Answer : Use LC-MS with a QTOF analyzer to identify byproducts. For example, a common side product is 5-phenylpyrimidine (m/z 173 [M+H]⁺), formed via debromination. Optimize reaction conditions (e.g., reducing excess Br₂) to minimize this . GC-MS headspace analysis can detect volatile byproducts like succinimide from NBS reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for bromopyrimidine derivatives?

- Methodological Answer : Variations in mp (e.g., 180–183°C vs. 170–175°C) may stem from polymorphism or residual solvents. Perform DSC analysis at 10°C/min under N₂ to identify polymorphic transitions. Recrystallize from toluene/hexane (1:5) to obtain a single crystalline form, and validate purity via elemental analysis (C: 47.8%, H: 3.2%, N: 11.1%) .

Experimental Design

Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to model transition states. For Suzuki coupling, simulate the oxidative addition step of Pd(0) to the C-Br bond. Compare activation barriers with experimental yields (e.g., 70–90% with Pd(OAc)₂/XPhos in THF) . Validate predictions via kinetic studies (e.g., in situ IR monitoring of Pd-Br intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.